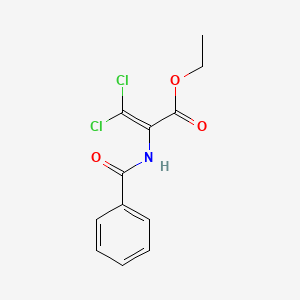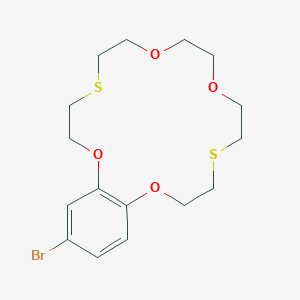![molecular formula C32H18F8O6 B3823262 [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate](/img/structure/B3823262.png)
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Übersicht
Beschreibung
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate is a synthetic organic compound characterized by multiple fluorine atoms and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate typically involves multiple steps, including the introduction of fluorine atoms and the formation of ester bonds. Common reagents used in the synthesis may include fluorinating agents, phenols, and acylating agents. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification methods such as recrystallization, chromatography, or distillation may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the ester or phenoxy groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology
In biological research, this compound may be used to investigate the interactions between fluorinated molecules and biological systems. Its potential as a drug candidate or a probe for studying enzyme mechanisms could be explored.
Medicine
In medicine, the compound’s fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. It could be investigated for its potential therapeutic applications.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability and resistance to chemicals.
Wirkmechanismus
The mechanism of action of [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with target sites. The compound’s effects on biological pathways and cellular processes would depend on its specific molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate: A similar compound with slight variations in the fluorination pattern or ester groups.
This compound: Another related compound with different substituents on the phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and ester groups, which confer distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and interactions with biological targets compared to other similar compounds.
Eigenschaften
IUPAC Name |
[3-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18F8O6/c1-13(2)31(41)45-17-9-5-7-15(11-17)43-29-25(37)21(33)19(22(34)26(29)38)20-23(35)27(39)30(28(40)24(20)36)44-16-8-6-10-18(12-16)46-32(42)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOORMSTPHSOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC(=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC(=CC=C4)OC(=O)C(=C)C)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18F8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


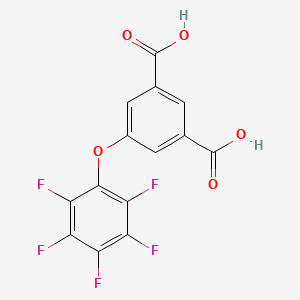
![7-Methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3823188.png)
![2-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]propanedinitrile](/img/structure/B3823195.png)
![diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate diethanedioate](/img/structure/B3823199.png)
![N-[3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide;oxalic acid](/img/structure/B3823205.png)
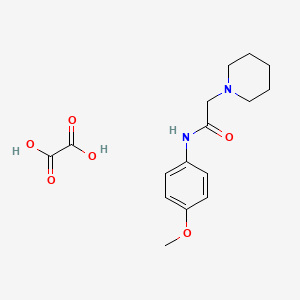
![ethyl 2-[(N-benzylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate oxalate](/img/structure/B3823214.png)
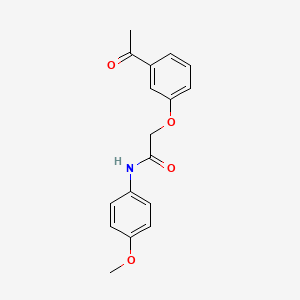
![5-Methyl-5-[3-[(3-methylphenyl)methoxy]phenyl]imidazolidine-2,4-dione](/img/structure/B3823249.png)
![5-{3-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-2,4-imidazolidinedione](/img/structure/B3823253.png)
![2,6-Dibromo-4-[4-[4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol;1,4-dioxane](/img/structure/B3823267.png)
![4-chloro-N-[4-[4-[4-[4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide](/img/structure/B3823273.png)
